![molecular formula C15H13NS B12570712 1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine CAS No. 204203-93-0](/img/structure/B12570712.png)
1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. It is a derivative of phenothiazine, a well-known compound with a wide range of applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the reaction of a cyclopentadiene derivative with a phenothiazine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve electrophilic reagents like halogens or nucleophilic reagents such as amines .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction reactions may yield amines or thiols.
Scientific Research Applications
1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules and materials. Its unique structure and reactivity make it a valuable intermediate in organic synthesis .
In biology and medicine, derivatives of this compound have shown promise as potential therapeutic agents. They exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound’s ability to interact with biological targets such as enzymes and receptors makes it a subject of interest for drug discovery and development .
In the industrial sector, this compound and its derivatives are used in the production of dyes, pigments, and other specialty chemicals. Their unique optical and electronic properties make them suitable for applications in optoelectronics and materials science .
Mechanism of Action
The mechanism of action of 1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, its interaction with calmodulin, a calcium-binding protein, has been implicated in its anticancer activity .
The compound’s ability to undergo redox reactions also plays a role in its mechanism of action. By participating in electron transfer processes, this compound can influence cellular redox balance and oxidative stress, contributing to its biological effects .
Comparison with Similar Compounds
1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine can be compared with other phenothiazine derivatives, such as phenothiazine itself, chlorpromazine, and fluphenazine. While these compounds share a common phenothiazine core, their structural modifications lead to differences in their chemical properties and applications .
Phenothiazine: The parent compound, widely used as an antipsychotic and in organic synthesis.
Chlorpromazine: A phenothiazine derivative with potent antipsychotic properties, used in the treatment of schizophrenia and other psychiatric disorders.
Fluphenazine: Another antipsychotic phenothiazine derivative, known for its long-acting effects and use in managing chronic psychotic conditions.
This compound stands out due to its unique structure, which includes additional fused rings and a secondary amine.
Properties
CAS No. |
204203-93-0 |
|---|---|
Molecular Formula |
C15H13NS |
Molecular Weight |
239.3 g/mol |
IUPAC Name |
1,2,3,10-tetrahydrocyclopenta[b]phenothiazine |
InChI |
InChI=1S/C15H13NS/c1-2-7-14-12(6-1)16-13-8-10-4-3-5-11(10)9-15(13)17-14/h1-2,6-9,16H,3-5H2 |
InChI Key |
BQUKZWZEOKYPJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)SC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


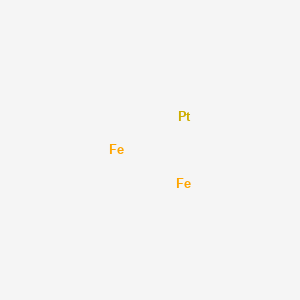

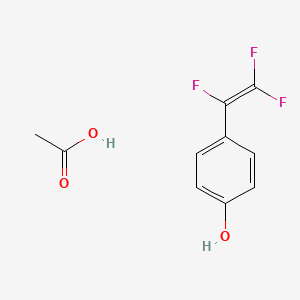
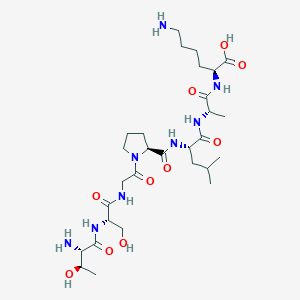

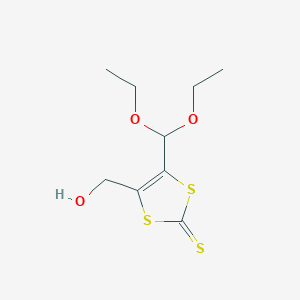
![2-(4-{2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl}phenyl)-6-ethyl-1,3-benzoxazole](/img/structure/B12570662.png)
![3-[Ethyl-[3-(4-methylphenyl)-3-oxopropyl]amino]-1-(4-methylphenyl)propan-1-one;hydrochloride](/img/structure/B12570668.png)
![N-[4-(1-Isobutyryl-2,3-dihydro-1H-indol-5-yl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B12570672.png)


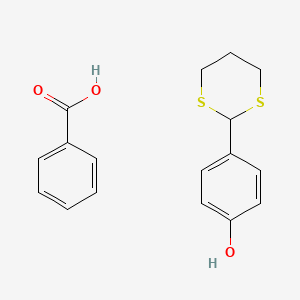
![1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole](/img/structure/B12570711.png)
![Dimethyl 2,2'-[1,4-phenylenebis(oxymethylene)]dibenzoate](/img/structure/B12570718.png)
